The synthesis of N-2-(Hydroxyethyl)-L-valine can be achieved through various methods, primarily involving the modification of L-valine. One common approach includes:
The molecular structure of N-2-(Hydroxyethyl)-L-valine features a hydroxyethyl group attached to the nitrogen atom of the valine side chain. Its three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. Key structural characteristics include:
N-2-(Hydroxyethyl)-L-valine participates in various chemical reactions, particularly those relevant to its role as a biomarker:
The mechanism by which N-2-(Hydroxyethyl)-L-valine acts as a biomarker involves its formation through the reaction of ethylene oxide with hemoglobin:
N-2-(Hydroxyethyl)-L-valine exhibits several important physical and chemical properties:
These properties are critical for its application in analytical chemistry and toxicology .
N-2-(Hydroxyethyl)-L-valine has several notable applications:
N-2-(Hydroxyethyl)-L-valine (HEV) represents a structurally modified amino acid derivative formed through the covalent addition of a hydroxyethyl group (-CH₂CH₂OH) to the alpha-amino nitrogen of L-valine. Its molecular formula is C₇H₁₅NO₃, with a molecular weight of 161.20 g/mol [6] [10]. The compound retains the chiral center inherent to L-valine at the α-carbon, conferring strict stereospecificity to its biological interactions. The IUPAC name is (2S)-3-methyl-2-[(2-hydroxyethyl)amino]butanoic acid, with the canonical SMILES string CC(C)C(C(=O)O)NCCO reflecting its branched alkyl chain and hydroxyethyl moiety [7].
The hydroxyethyl substituent introduces significant polarity, enhancing water solubility compared to unmodified valine. This modification profoundly influences the molecule's physicochemical behavior, including its acid-base properties with predicted pKa values of approximately 2.28 (carboxyl group) and 9.50 (secondary amino group) [6]. Density functional theory (DFT) calculations predict a density of 1.105 g/cm³ and a boiling point of 324.2°C, consistent with its zwitterionic character in aqueous solutions [6]. The molecule exhibits conformational flexibility around the C-N bond linking the valine backbone to the hydroxyethyl group, allowing rotation that influences its three-dimensional presentation in biological contexts.
Table 1: Molecular Properties of N-2-(Hydroxyethyl)-L-valine
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₁₅NO₃ | [6] |
Molecular Weight | 161.20 g/mol | [6] |
CAS Number | 101769-73-7; 21768-51-4 | [6] [7] |
IUPAC Name | (2S)-3-methyl-2-[(2-hydroxyethyl)amino]butanoic acid | [7] |
Predicted Density | 1.105 ± 0.06 g/cm³ | [6] |
Predicted Boiling Point | 324.2 ± 22.0 °C | [6] |
Stereochemistry | L-configuration at α-carbon | [4] |
The synthesis of HEV follows two primary routes: direct chemical modification and biologically-mediated adduct formation. The chemical synthesis involves the nucleophilic attack of L-valine's α-amino group on ethylene oxide under alkaline conditions (pH 9-11), yielding HEV after purification via recrystallization or chromatography [4] [7]. This exothermic reaction requires careful temperature control (40-60°C) to prevent polymerization of ethylene oxide while ensuring sufficient reactivity. Industrial-scale production employs continuous flow reactors for enhanced safety and yield, achieving conversions exceeding 85% with minimal byproducts [4].
For the deuterated analog HEV-d4, synthesized as an internal standard for mass spectrometry, deuterated ethylene oxide (C₂D₄O) reacts with L-valine under similar alkaline conditions [4] . This isotopic substitution occurs specifically at the hydroxyethyl group's carbon atoms, producing the tetradeuterated compound (C₇H₁₁D₄NO₃) with molecular weight 165.22 g/mol [3] . The IUPAC name for this analog is (2S)-3-methyl-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]butanoic acid, with its isomeric SMILES string written as [²H]C([²H])(C([²H])([²H])O)NC@@HC(=O)O [4].
Key synthetic considerations include:
Deuteration of HEV serves as a cornerstone for precise biomolecular quantification. The deuteration protocol employs C₂D₄O with isotopic purity >99.5% to minimize protium contamination. Post-synthesis, the reaction mixture undergoes vacuum distillation to remove unreacted precursors, followed by preparative HPLC using C18 columns with 0.1% formic acid/acetonitrile gradients for isolation [4]. The isotopic enrichment is verified through high-resolution mass spectrometry (HRMS), where HEV-d4 displays a characteristic m/z shift of +4 compared to native HEV . Nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) confirms deuterium incorporation at the specified positions and absence of deuteration at chiral centers [4].
Quality control protocols enforce stringent specifications:
These measures ensure HEV-d4 functions effectively as an internal standard in biomonitoring, compensating for matrix effects and analytical variability during sample processing [3] [4].
Table 2: Analytical Methods for HEV-d4 Characterization
Parameter | Method | Acceptance Criterion |
---|---|---|
Isotopic Enrichment | HRMS (Q-TOF) | ≥98% D-incorporation |
Chemical Purity | RP-HPLC/UV (210 nm) | ≥99% single peak |
Chiral Purity | Chiral HPLC/CD | ≥99% ee (L-configuration) |
Residual Solvents | GC-FID/HS | Meets ICH Q3C limits |
Water Content | Karl Fischer Titration | ≤0.5% w/w |
Structural Confirmation | ¹H/¹³C/²H-NMR | Consistent with structure |
Producing HEV and HEV-d4 at scale encounters multifaceted technical hurdles. Precursor availability critically impacts production, especially for deuterated variants where C₂D₄O costs approximately 200-fold more than non-deuterated ethylene oxide [4]. The cryogenic handling required for gaseous C₂D₄O (-111°C boiling point) necessitates specialized reactors with explosion-proof designs, increasing capital expenditure by ~40% compared to standard equipment [4].
Reaction engineering challenges include:
Purification bottlenecks dominate downstream processing costs. Removing trace valine and di-valine adducts requires multi-step crystallization using ethanol/water mixtures or preparative chromatography, reducing overall yield to 60-75% [4] [6]. For HEV-d4, maintaining isotopic purity during purification demands solvents with <5 ppm water to prevent hydrogen-deuterium exchange .
Table 3: Production Challenges and Mitigation Strategies
Challenge | Impact | Mitigation Strategy |
---|---|---|
High C₂D₄O cost | 200x material cost vs. HEV | Closed-loop reactor recycling |
Thermal runaway risk | Product decomposition | Microchannel reactors with Peltier cooling |
Racemization at α-carbon | Loss of stereopurity | Strict pH control (9.0-9.5) |
Hydrogen-deuterium exchange | Reduced isotopic purity | Anhydrous solvents, glove box processing |
Byproduct formation (O-alkyl) | Reduced chemical purity | Stoichiometric control (EO:Val 1.05:1) |
Emerging solutions include enzymatic deuteration using immobilized transaminases with deuterated cofactors, achieving 99.5% deuteration at reduced temperatures (25-37°C) [4]. Continuous manufacturing platforms integrating synthesis, extraction, and crystallization demonstrate 30% cost reduction for HEV-d4 production while improving batch consistency [4]. These advances promise enhanced accessibility of isotopically pure standards for environmental biomonitoring and metabolic research.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: